2-(3,5-Dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one
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Overview
Description
2-(3,5-dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-1-benzopyran-4-one is a methoxyflavone that is flavone substituted by methoxy groups at positions 5, 6, 7, 8, 3' and 5'. It derives from a flavone.
Scientific Research Applications
Physiological Properties
Nobiletin, a flavonoid found in citrus peels, chemically related to 2-(3,5-Dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one, demonstrates various physiological properties. These include anti-inflammatory, anticancer, and antidementia activities. Its molecular structure, which has been crystallized, shows a specific orientation of methoxy groups that contribute to its biological activities (Noguchi et al., 2016).
COX-2 Inhibitory Activity
Research has characterized 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one as a novel selective COX-2 inhibitor. The study's molecular conformation and binding interactions highlight its potential in COX-2 selectivity, a crucial aspect in reducing inflammation and cancer progression (Rullah et al., 2015).
Molecular Structure and Conformations
The structural study of a related flavone, hymenoxin, provides insights into the molecule's conformational properties. This research reveals how molecular planarity and intermolecular hydrogen bonding can influence the compound's biological activities (Watson et al., 1991).
Phototransformation Studies
Phototransformation studies on similar chromenones have shown regioselective photocyclisation and dealkoxylation. These photoproducts suggest potential applications in photochemical processes and could be relevant in developing new materials or pharmaceuticals (Khanna et al., 2015).
Synthesis and Structural Analysis
Research on the synthesis and structural analysis of related compounds has led to the development of new synthetic routes and a deeper understanding of molecular interactions. These studies are crucial in designing compounds with desired biological activities (Igarashi et al., 2005).
Conductometry Studies
Conductometry studies on chromenone crown ethers have provided valuable insights into their complexation properties. This research is significant in the context of material science and molecular engineering (Gündüz et al., 2006).
Flavonolignoid Research
The discovery of new flavonolignans, such as those isolated from Distemonanthus benthyamianus, has expanded the understanding of these compounds' structural diversity and potential biological applications (Malan et al., 1994).
NMR Spectroscopy Studies
NMR spectroscopy studies have provided essential data for elucidating the structures of related compounds. This is crucial in understanding the compound's properties and potential applications in various scientific fields (Lan et al., 2018).
properties
CAS RN |
70460-29-6 |
---|---|
Product Name |
2-(3,5-Dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one |
Molecular Formula |
C21H22O8 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-(3,5-dimethoxyphenyl)-5,6,7,8-tetramethoxychromen-4-one |
InChI |
InChI=1S/C21H22O8/c1-23-12-7-11(8-13(9-12)24-2)15-10-14(22)16-17(25-3)19(26-4)21(28-6)20(27-5)18(16)29-15/h7-10H,1-6H3 |
InChI Key |
ADBLJUDPXDJMMK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC |
Other CAS RN |
70460-29-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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